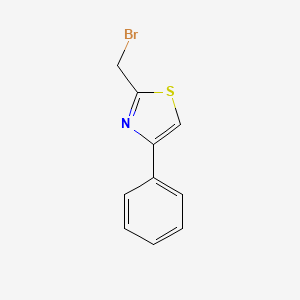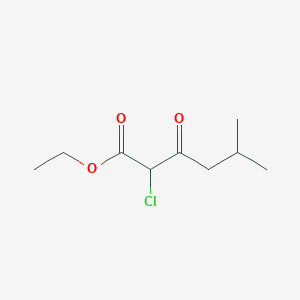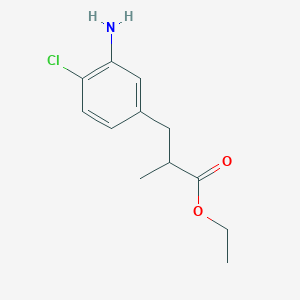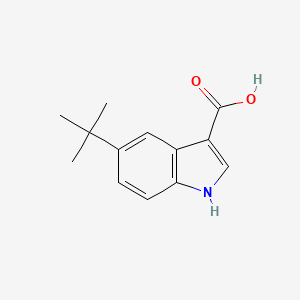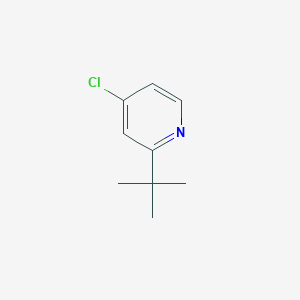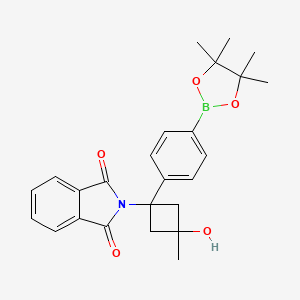
(6-溴-3-氟吡啶-2-基)甲醇
描述
“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 . It is a solid-powder at ambient temperature .
Synthesis Analysis
The synthesis of “(6-Bromo-3-fluoropyridin-2-yl)methanol” can be achieved through a reaction involving hydrogen and palladium on carbon in methanol . The mixture is stirred under a hydrogen atmosphere for 20 hours, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The InChI code for “(6-Bromo-3-fluoropyridin-2-yl)methanol” is 1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 .Physical And Chemical Properties Analysis
“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a solid-powder at ambient temperature . The exact boiling point is not specified .科学研究应用
合成和分子结构
- 复杂合成: 结构类似于(6-溴-3-氟吡啶-2-基)甲醇的化合物已被用于合成涉及钌的配位二聚体,证明了这些化合物在复杂无机合成中的潜力 (Schäffler, Müller, & Maas, 2006).
光谱和分子相互作用研究
- 红外光谱: 类似化合物与甲醇的相互作用已经通过红外光谱进行了研究,提供了关于氢键相互作用和分子结构的见解 (Nibu, Marui, & Shimada, 2006).
反应机理
- 溶剂分解反应: 对类似化合物的研究表明了它们在溶剂分解条件下的行为,有助于理解在碱和亲电试剂存在下的反应机理 (Aksenov & Terent'eva, 1978).
配位化学
- 金属配合物形成: 研究表明与过渡金属形成氢键螺旋和其它复杂结构,表明此类化合物在配位化学中的潜力 (Telfer et al., 2008).
合成化学
- C-H 官能化: 这些化合物已被用于钯催化的 C-H 卤代反应,突出了它们在合成有机化学中的作用 (Sun, Sun, & Rao, 2014).
晶体结构分析
- 晶体学研究: 相关化合物的晶体结构已经确定,有助于更深入地了解分子几何和键合 (Wang, Nong, Sht, & Qi, 2008).
荧光团开发
- 荧光团研究: 这些化合物被研究用于开发金属离子的选择性检测机制,这在生物学研究中至关重要 (Lambert et al., 2000).
安全和危害
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-3-fluoropyridin-2-yl)methanol | |
CAS RN |
918793-01-8 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


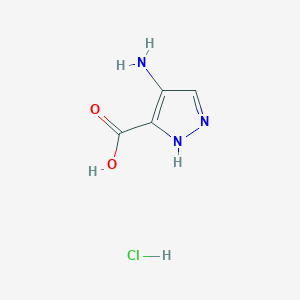
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

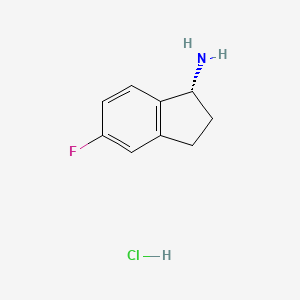
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
